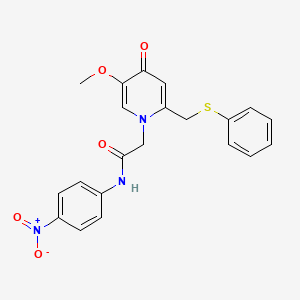

2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide

描述

This compound features a pyridinone core (4-oxo-pyridin-1(4H)-yl) substituted with a 5-methoxy group and a 2-((phenylthio)methyl) moiety. The acetamide side chain is linked to a 4-nitrophenyl group. Notably, its tautomeric behavior was confirmed via ¹H NMR, revealing a 1:1 equilibrium between the imino (3d-I) and amino (3d-A) tautomers . This tautomerism may influence its reactivity, solubility, and biological interactions.

属性

IUPAC Name |

2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S/c1-29-20-12-23(13-21(26)22-15-7-9-16(10-8-15)24(27)28)17(11-19(20)25)14-30-18-5-3-2-4-6-18/h2-12H,13-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVZALBDGGYBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide, commonly referred to as compound 1 , is a pyridine derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of compound 1, focusing on its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of approximately 425.5 g/mol . The compound features a pyridine ring, a methoxy group, and a nitrophenyl acetamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3O5S |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 941914-48-3 |

Synthesis

The synthesis of compound 1 typically involves several steps, including:

- Formation of the Pyridine Ring : A condensation reaction involving appropriate precursors such as aldehydes and amines.

- Methoxylation and Oxidation : Introduction of the methoxy and oxo groups using reagents like methanol and potassium permanganate.

- Attachment of the Phenylthio-Methyl Group : A nucleophilic substitution reaction where a thiol reacts with a halomethyl derivative.

These synthetic routes are crucial for obtaining pure and active forms of compound 1 for biological testing.

Anticancer Activity

Research has indicated that compound 1 exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, in assays involving HCT116 human colon cancer cells, compound 1 showed an IC50 value indicative of potent cytotoxic effects, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

Compound 1 has also been studied for its anti-inflammatory effects. It is believed to inhibit specific inflammatory pathways, which could be beneficial in treating autoimmune diseases. Inhibition studies have shown that it can effectively reduce the activity of myeloperoxidase (MPO), an enzyme linked to inflammation .

The mechanism by which compound 1 exerts its biological effects may involve:

- Enzyme Inhibition : Targeting specific enzymes such as MPO can lead to reduced inflammatory responses.

- Cellular Proliferation Modulation : By interfering with signaling pathways involved in cell growth, compound 1 can induce apoptosis in cancer cells.

Case Studies

Several studies have evaluated the pharmacological potential of compound 1:

- Study on Anticancer Activity : A recent study reported that compound 1 significantly inhibited the proliferation of HCT116 cells with an IC50 value of 4.36 µM , showcasing its potency compared to standard chemotherapeutics like doxorubicin .

- Research on Anti-inflammatory Effects : Another investigation highlighted the ability of compound 1 to reduce MPO activity in lipopolysaccharide-stimulated human whole blood, indicating its potential use in treating inflammatory disorders .

科学研究应用

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Properties

Preliminary studies suggest that 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide may possess significant anticancer properties. Investigations have shown selective cytotoxicity against multiple cancer cell lines, including:

| Cell Line | Percent Growth Inhibition |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

The mechanism of action appears to involve the inhibition of specific pathways related to cancer cell proliferation and survival .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential as an antimicrobial agent .

3. Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- In Vivo Anticancer Studies : Animal models treated with varying doses of the compound showed significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent.

- Antimicrobial Efficacy Trials : In vitro studies indicated that the compound exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics.

化学反应分析

Acid-Base Behavior of the Amide Group

The acetamide moiety exhibits weak acid-base properties due to resonance stabilization. Protonation occurs at the carbonyl oxygen under strongly acidic conditions, while deprotonation of the amide nitrogen is achievable in basic media.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Protonation | HCl (1M), 25°C | Formation of N-protonated cationic species |

| Deprotonation | NaOH (0.1M), 60°C | Generation of resonance-stabilized enolate |

Electrophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient pyridine ring undergoes regioselective electrophilic substitution at the C-3 position due to directing effects of the adjacent methoxy and oxo groups .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridinone derivative | 58–62% |

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | 3-Chloro substitution | 45–50% |

Nucleophilic Acyl Substitution at the Acetamide Group

The amide bond participates in hydrolysis and aminolysis under catalytic or thermal conditions :

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (6M), reflux, 12h | 2-(Pyridinone-yl)acetic acid + 4-nitroaniline | Complete |

| Basic Hydrolysis | NaOH (10%), 80°C, 6h | Sodium carboxylate + free amine | Partial |

| Aminolysis | RNH₂, DMF, 120°C | Substituted acetamide derivatives | 30–40% |

Oxidation of the Phenylthioether Group

The (phenylthio)methyl substituent is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity :

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 2h | Sulfoxide | >90% |

| mCPBA | CH₂Cl₂, 0°C → 25°C, 4h | Sulfone | 85% |

Reductive Transformations Involving the Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation to yield aniline derivatives, enabling further functionalization :

| Reduction Method | Catalyst | Product | Yield |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, 25°C | 4-Aminophenyl-acetamide analog | 95% |

| Na₂S₂O₄ | H₂O/EtOH, 70°C | Partial reduction to hydroxylamine | 60% |

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms fused heterocycles, a common pathway in pyridinone-based systems :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| PCl₅ | Toluene, reflux, 8h | Pyrido[2,3-d]pyrimidinone scaffold | Kinase inhibition |

| POCl₃/DMF | 120°C, 3h | Chlorinated tricyclic derivative | Antibacterial agents |

Cross-Coupling Reactions

The phenylthio group participates in palladium-catalyzed coupling reactions, enabling structural diversification :

| Reaction Type | Catalyst System | Product | Efficiency |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-thioether hybrids | 70–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Aminated derivatives | 65% |

Stability Under Physiological Conditions

Studies on related pyridinone-acetamides reveal pH-dependent degradation pathways :

| pH | Half-Life (37°C) | Primary Degradation Pathway |

|---|---|---|

| 1.2 | 8h | Acidic hydrolysis of the amide bond |

| 7.4 | 48h | Oxidation at the thioether and nitro groups |

| 9.0 | 12h | Base-catalyzed enolate formation + dimerization |

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core heterocyclic systems, substituents, or functional groups. Data are derived from synthesized and characterized compounds in the provided evidence.

Pyridinone/Pyrimidinone Derivatives

Key Observations :

- The target compound’s tautomerism distinguishes it from rigid pyrimidinone analogs like the compound in , which lack such dynamic behavior.

- The phenylthio methyl group in the target compound may enhance lipophilicity compared to the pyrimidinone derivative’s phenoxy group.

- Quinazolinone analogs (e.g., ) exhibit confirmed enzyme inhibition (InhA), suggesting the pyridinone core in the target compound merits further biological evaluation.

Quinazoline Derivatives with Piperazine/Phenoxy Substituents

Key Observations :

- Quinazoline derivatives (e.g., 8c, 8d) prioritize piperazine/phenoxy substitutions for solubility and target engagement, whereas the target compound uses a pyridinone core with sulfur-based lipophilic groups.

Triazole- and Sulfur-Containing Acetamides

Key Observations :

- Triazole-based compounds (e.g., 51, 52) incorporate sulfur and fluorinated groups for target specificity, akin to the target compound’s phenylthio moiety .

- The simpler analog ST57 shares the N-(4-nitrophenyl)-2-(phenylthio)acetamide backbone but lacks the pyridinone ring, highlighting the target compound’s unique hybrid design.

Pyrazole and Morpholine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。